N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name derives from its three primary structural components:
- Cyclopenta[c]chromen core : A bicyclic system comprising a fused cyclopentane and chromene (benzopyran) ring.
- Oxyacetyl linker : A two-carbon chain connecting the chromen core to the peptide moiety via an ether and ester bond.
- Glycylglycine residue : A dipeptide consisting of two glycine units.
Following IUPAC guidelines, the full systematic name is constructed as:
N-[(2-{[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl}amino)acetyl]glycine .
This nomenclature prioritizes the chromen core as the parent structure, with substituents listed in descending order of priority (Figure 1).
| Component | IUPAC Segment | Source |
|---|---|---|
| Chromen core | 4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl | |
| Ether-acetyl linker | oxyacetyl | |
| Glycylglycine | N-(aminoacetyl)glycine |
Structural Relationship to Cyclopenta[c]chromen Derivatives
The cyclopenta[c]chromen scaffold is a privileged structure in medicinal chemistry, characterized by:
- A fused bicyclic system with a ketone group at position 4.
- Electrophilic sites at C-4 (ketone) and C-7 (aryl ether), enabling functionalization.
In this compound, the C-7 hydroxyl group is substituted with an oxyacetyl linker, a modification observed in related derivatives such as 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-triethoxybenzoate (PubChem CID 1189359) and 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid (PubChem CID 2771984). The acetyl spacer enhances solubility and provides a conjugation point for the glycylglycine moiety.
Position Within Glycine-Containing Bioactive Compound Taxonomy
Glycylglycine, the simplest dipeptide, serves as a building block for complex peptidomimetics. When conjugated to heterocyclic systems like cyclopenta[c]chromen, it creates hybrid molecules with dual pharmacophoric potential:
- Chromen core : May confer kinase inhibition or antioxidant activity, as seen in structurally related flavonoids.
- Peptide moiety : Could facilitate interactions with enzymatic active sites or transport proteins.
This compound belongs to the emerging class of peptide-heterocycle conjugates , which bridge small-molecule and biologic drug design paradigms. Its structural analogs include N-[(benzoylthio)acetyl]glycyl-glycine (PubChem CID 10018254) and chromen-based derivatives with amino acid substituents.
Properties
Molecular Formula |
C18H18N2O7 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[[2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H18N2O7/c21-15(20-8-17(23)24)7-19-16(22)9-26-10-4-5-12-11-2-1-3-13(11)18(25)27-14(12)6-10/h4-6H,1-3,7-9H2,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
BHFQVMKGYKLFRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine typically involves the following steps:
Pechmann Condensation: The starting material, 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one, is prepared via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid.
Alkylation: The hydroxycoumarin is then alkylated in acetone with ethyl bromoacetate in the presence of potassium carbonate to form the ethyl ester.
Saponification: The ethyl ester is saponified using sodium hydroxide in aqueous propanol-2, followed by acidolysis to yield the corresponding acid.
Activated Ester Formation: The acid is converted to its N-hydroxysuccinimide ester using dicyclohexylcarbodiimide as the condensing agent.
Condensation: The activated ester is then condensed with the sodium salts of glycine and glycylglycine in aqueous dioxane to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of allergies, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine" with structurally related compounds, focusing on molecular features and physicochemical properties.
Structural and Functional Analysis:
Core Structure: All compounds share the 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen scaffold, a coumarin derivative with a fused cyclopentane ring.
Substituent Variations: The target compound’s glycylglycine chain introduces two amide bonds, increasing hydrogen-bonding capacity compared to the norvaline analog’s single carboxylic acid group . This could improve aqueous solubility but may reduce bioavailability due to higher polarity. Analog 2’s 8-hexyl and diethylacetamide groups enhance lipophilicity, favoring passive diffusion across biological membranes .
Collision Cross-Section (CCS): The norvaline analog’s CCS of 181.7 Ų ([M+H]+) suggests moderate polarity, aligning with its shorter alkyl chain and single carboxylic acid group. The target compound’s glycylglycine chain would likely increase CCS due to greater conformational flexibility and polarity .
Synthetic Pathways: outlines a method for synthesizing coumarin-thiazolidinone hybrids via mercaptoacetic acid condensation.
Software and Analytical Tools:
- SHELXL and Mercury CSD are critical for crystallographic analysis of such compounds, enabling precise determination of bond lengths, angles, and packing motifs .
- WinGX/ORTEP supports visualization of anisotropic displacement parameters, crucial for confirming the stereochemistry of the cyclopenta[c]chromen core .
Biological Activity
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a cyclopenta[c]chromene moiety, which is known for its diverse biological effects. The chemical formula is , and its molecular weight is approximately 260.25 g/mol.
Antioxidant Properties
Research indicates that compounds containing the cyclopenta[c]chromene structure exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is implicated in various diseases including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 25 | [Source 1] |
| Ascorbic Acid | 50 | [Source 2] |
| Quercetin | 30 | [Source 3] |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Case Study: Inhibition of TNF-alpha Production
In a controlled study involving macrophage cells, this compound was found to reduce TNF-alpha levels by up to 40% at concentrations of 10 µM over a 24-hour period.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | [Source 4] |
| MCF-7 (Breast Cancer) | 20 | [Source 5] |
| A549 (Lung Cancer) | 18 | [Source 6] |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Antioxidant Mechanism : Scavenging free radicals and upregulating endogenous antioxidant enzymes.
- Anti-inflammatory Mechanism : Modulating signaling pathways such as NF-kB and MAPK to reduce cytokine production.
- Anticancer Mechanism : Inducing apoptosis via mitochondrial pathways and inhibiting cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
